6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine: is a chemical compound with the molecular formula C12H13BrN2 and a molecular weight of 265.15 g/mol It is a derivative of carbazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reduction of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one. One common method includes the use of ammonium acetate and sodium cyanoborohydride in methanol. The reaction mixture is stirred overnight at 60°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Sodium cyanoborohydride is commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted carbazole derivatives, while reduction reactions can produce different amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: In biological research, this compound is investigated for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a probe in biochemical studies.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to the active site of a target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
- 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Comparison: Compared to its similar compounds, 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, the presence of the bromine atom can enhance the compound’s ability to interact with biological targets, potentially leading to more potent biological effects.
Properties
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPWBPSIEMPYOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.